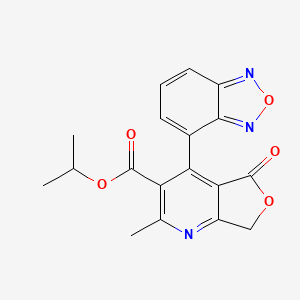

![molecular formula C25H22F6N4O3S B601803 N-[3-甲基-4-(2,2,2-三氟乙氧基)-2-吡啶基]甲基兰索拉唑 CAS No. 1083100-26-8](/img/structure/B601803.png)

N-[3-甲基-4-(2,2,2-三氟乙氧基)-2-吡啶基]甲基兰索拉唑

描述

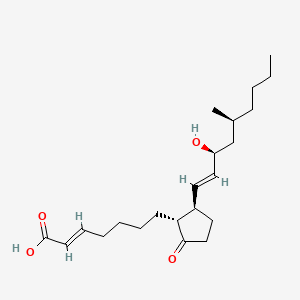

“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is also known as Dexlansoprazole . It is a proton pump inhibitor and the active enantiomer of lansoprazole . It is used to treat gastroesophageal reflux disease (GERD) . Lansoprazole inhibits the H+/K±ATPase in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH .

Molecular Structure Analysis

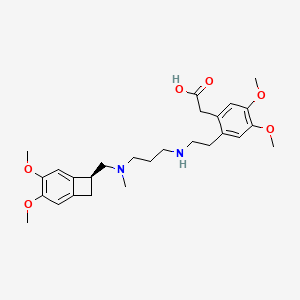

The molecular formula of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is C16H14F3N3OS . It is a white to brownish-white odorless crystalline powder .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” are complex . It is a metabolite of Lansoprazole .Physical And Chemical Properties Analysis

“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” has a melting point of 149-150°C and a boiling point of 494.9±55.0 °C . Its density is 1.41 g/cm3 . It is slightly soluble in DMSO and Methanol .科学研究应用

抗癌活性

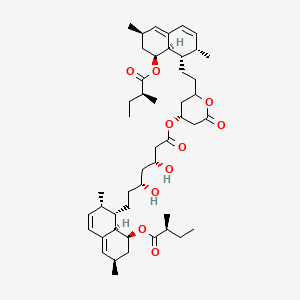

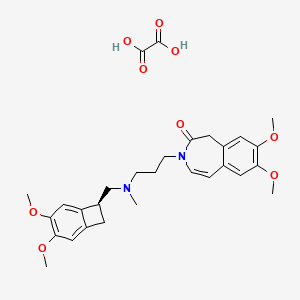

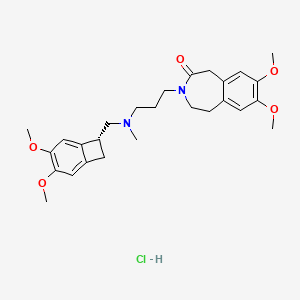

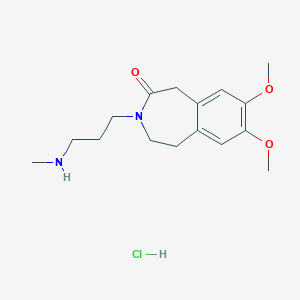

该化合物已被用于设计和合成新的抗癌药物 {svg_1}. 一项研究表明,一系列新的目标化合物被合成并评估了其对四种不同癌细胞系的抗增殖活性:A549(非小细胞肺癌)、MCF7(乳腺癌)、HCT116(结肠癌)、PC3(前列腺癌)和人肝正常细胞系HL7702 {svg_2}. 结果表明,七种含有1-甲基哌啶-4-基的化合物对所有四种癌细胞系均表现出优异的活性 {svg_3}.

药物发现

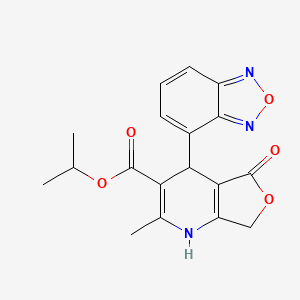

该化合物已被用于药物发现,特别是开发用于治疗癌症的新药 {svg_4}. 该化合物的结构已被用作设计新药的支架 {svg_5}.

有机合成

该化合物已被用于有机合成 {svg_6}. 它已被用于合成1,2,3-三唑,这是重要的含氮五元杂环 {svg_7}.

高分子化学

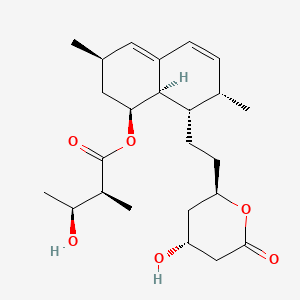

该化合物在高分子化学中具有潜在的应用 {svg_8}. 它可用于合成功能性聚合物 {svg_9}.

超分子化学

该化合物可用于超分子化学 {svg_10}. 它可用于合成1,2,3-三唑,其在超分子化学中具有广泛的应用 {svg_11}.

生物偶联

该化合物可用于生物偶联 {svg_12}. 它可用于合成1,2,3-三唑,其在生物偶联中已得到广泛应用 {svg_13}.

作用机制

Target of Action

The primary target of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is the (H+,K+)-ATPase enzyme system located at the secretory surface of the gastric parietal cell . This enzyme system is also known as the acid (proton) pump within the parietal cell .

Mode of Action

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole suppresses gastric acid secretion by specifically inhibiting the (H+,K+)-ATPase enzyme system . By blocking the final step of acid production, it effectively reduces the amount of acid produced in the stomach .

Pharmacokinetics

It is known that the compound’s effect on the human body is disproportionate to its plasma elimination half-life . After a day or more of use, the effects of the drug can last for over 24 hours

生化分析

Biochemical Properties

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole plays a crucial role in biochemical reactions, particularly in inhibiting gastric acid secretion. This compound interacts with the H+/K+ ATPase enzyme system in the gastric parietal cells, inhibiting the final step of acid production . Additionally, it has been observed to interact with various proteins and enzymes involved in cellular metabolism and signaling pathways. For instance, it binds to and inhibits the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism .

Cellular Effects

The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . It also impacts the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating the cellular environment .

Molecular Mechanism

At the molecular level, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole exerts its effects through several mechanisms. It binds to the H+/K+ ATPase enzyme, inhibiting its activity and reducing gastric acid secretion . Additionally, it interacts with cytochrome P450 enzymes, altering their activity and affecting drug metabolism . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of acid secretion and modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and alterations in metabolic processes . Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant physiological changes .

Metabolic Pathways

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of inactive metabolites . This compound also affects the methionine cycle and transsulfuration pathway, influencing the levels of various metabolites and cofactors .

Transport and Distribution

Within cells and tissues, N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed mainly in the extracellular fluid . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, it interacts with specific transporters and binding proteins that influence its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is crucial for its activity. It is primarily localized in the gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme . The compound also accumulates in the liver, where it is metabolized by cytochrome P450 enzymes . Post-translational modifications and targeting signals direct it to specific cellular compartments, ensuring its proper function .

属性

IUPAC Name |

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWVDDXKNHBOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858100 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083100-26-8 | |

| Record name | N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2C9V93SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)